molecular formula C27H27N3O2 B1506727 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine CAS No. 1012042-02-2

2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine

Numéro de catalogue: B1506727
Numéro CAS: 1012042-02-2
Poids moléculaire: 425.5 g/mol
Clé InChI: IYRZZMJRGHERQU-GOTSBHOMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context of Pyridine-Oxazoline Ligands in Asymmetric Catalysis

Early Developments in Ligand Design

Pyridine-oxazoline ligands emerged in the late 1980s as hybrid systems combining pyridine’s strong σ-donor properties with oxazoline’s chiral induction capabilities. Initial work by Nishiyama (1989) demonstrated their utility in ruthenium-catalyzed asymmetric hydrosilylation, achieving enantioselectivities >90%. Early variants, such as (S)-isopropyl-PyBOX, laid the groundwork for understanding how steric and electronic modifications influence catalytic performance.

Evolution to Phenethyl-Substituted Derivatives

The introduction of phenethyl groups at the oxazoline 4-position marked a significant advancement. Unlike earlier alkyl substituents, the bulky phenethyl group enhanced steric differentiation at metal centers, enabling higher enantioselectivity in reactions such as palladium-catalyzed allylic alkylation. A 2023 synthesis breakthrough using non-nucleophilic Grignard reagents streamlined access to these ligands, facilitating broader exploration of their catalytic potential.

Propriétés

IUPAC Name

(4S)-4-(2-phenylethyl)-2-[6-[(4S)-4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-3-8-20(9-4-1)14-16-22-18-31-26(28-22)24-12-7-13-25(30-24)27-29-23(19-32-27)17-15-21-10-5-2-6-11-21/h1-13,22-23H,14-19H2/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRZZMJRGHERQU-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CCC4=CC=CC=C4)CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)CCC4=CC=CC=C4)CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719134
Record name 2,6-Bis(4S)[4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012042-02-2
Record name 2,6-Bis(4S)[4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1012042-02-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Starting Materials

  • 2,6-Dichloropyridine : Serves as the pyridine core precursor with reactive sites at the 2 and 6 positions.
  • (S)-Phenethylamine : Provides the chiral amine moiety for the oxazoline ring formation.
  • Aldehydes or ketones (typically benzaldehyde derivatives): Used to form the oxazoline ring via condensation with the amine.

Formation of Oxazoline Rings

The key step is the synthesis of the oxazoline rings, which are formed by the cyclization of amino alcohol intermediates derived from (S)-phenethylamine and aldehydes under acidic or dehydrating conditions. This cyclization typically proceeds via condensation followed by ring closure to yield the 4,5-dihydro-4-phenethyloxazoline moiety.

Attachment to Pyridine Core

The oxazoline rings are introduced at the 2 and 6 positions of the pyridine ring via nucleophilic substitution of 2,6-dichloropyridine with the oxazoline-bearing nucleophile. This substitution is usually carried out under controlled basic conditions and moderate temperatures (60–80°C) to avoid racemization and degradation.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Oxazoline ring formation (S)-Phenethylamine + benzaldehyde, acid catalyst (e.g., p-TsOH) 50–70 4–6 Controlled dehydration needed
Nucleophilic substitution 2,6-Dichloropyridine + oxazoline intermediate, base (e.g., NaH, K2CO3) 60–80 12–24 Slightly basic, inert atmosphere preferred
Purification Chromatography or recrystallization Ambient To isolate enantiopure product

The reaction parameters are optimized to maintain the stereochemical integrity of the oxazoline rings and to maximize yield. Use of anhydrous solvents and inert atmosphere (nitrogen or argon) is common to prevent hydrolysis or oxidation.

Industrial-Scale Preparation

For larger-scale synthesis, continuous flow reactors are employed to ensure consistent reaction conditions, improve safety, and enhance reproducibility. Industrial processes integrate solvent recovery and catalytic recycling to reduce waste and costs. The continuous flow setup allows precise control over temperature, residence time, and mixing, which is critical for maintaining enantiomeric purity.

Summary Table of Preparation Methods

Preparation Stage Description Key Reagents/Conditions Outcome/Notes
Amino alcohol intermediate synthesis Condensation of (S)-phenethylamine with aldehyde Acid catalyst, moderate heat Formation of amino alcohol precursor
Oxazoline ring cyclization Cyclization under dehydrating conditions p-Toluenesulfonic acid, heat Formation of 4,5-dihydro-4-phenethyloxazoline
Pyridine substitution Nucleophilic aromatic substitution on 2,6-dichloropyridine Base (NaH, K2CO3), 60–80 °C Introduction of oxazoline moieties at 2,6 positions
Purification Chromatography or recrystallization Ambient conditions Isolation of pure chiral ligand
Industrial scale Continuous flow reactors, solvent recovery Controlled flow, inert atmosphere Scalable, reproducible synthesis

Research Findings and Optimization Insights

  • Chirality retention : The use of enantiomerically pure (S)-phenethylamine ensures the stereochemical purity of the final compound, critical for its function as a chiral ligand.
  • Reaction control : Maintaining slightly basic conditions and moderate temperatures prevents racemization and decomposition of the oxazoline rings.
  • Yield improvement : Continuous flow synthesis has been shown to improve yields and reduce reaction times compared to batch processes.
  • Purity : Final purification steps are crucial to remove side products and unreacted starting materials, often achieved by recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized using reagents like potassium permanganate, leading to modifications on the oxazoline rings.

  • Reduction: : Reduction reactions, often using hydrogenation catalysts, can convert oxazolines to other functional groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Hydrogen gas in the presence of palladium or platinum catalysts.

  • Substitution: : Halogenating agents like phosphorus pentachloride or bromine for electrophilic substitution.

Major Products

Applications De Recherche Scientifique

Coordination Chemistry

2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine is utilized as a ligand in coordination chemistry. It facilitates the formation of complex metal-organic frameworks (MOFs), which are essential for catalysis and material science. The unique electronic properties of the ligand allow for selective binding with metal centers, enhancing catalytic activity in various reactions.

Biological Studies

In biological research, this compound serves as a molecular probe for studying enzyme mechanisms and protein-ligand interactions. Its ability to selectively inhibit small conductance calcium-activated potassium (SK) channels has been documented, suggesting potential applications in neurobiology and cardiology.

Case Study: SK Channel Blockade

Research indicates that this compound effectively inhibits SK channels in vitro, influencing calcium signaling pathways crucial for cellular function. This inhibition can alter cellular responses in neurons and cardiac cells, highlighting its potential therapeutic implications.

Medicinal Chemistry

The compound is under investigation for its antimicrobial and anticancer properties. Preliminary studies suggest that it interacts with biological macromolecules, potentially disrupting critical cellular processes involved in pathogen survival and cancer cell proliferation.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines by modulating gene expression related to cell survival pathways. Further research is needed to validate these findings and explore the underlying mechanisms.

Industrial Applications

In industrial settings, this compound is applied in the synthesis of advanced materials and polymers. Its unique chemical properties enable the development of materials with enhanced mechanical strength and chemical resistance.

Summary of Applications

Application AreaSpecific UsesNotable Findings
Coordination ChemistryLigand for MOFsEnhances catalytic activity
Biological StudiesMolecular probe for SK channelsAlters calcium signaling
Medicinal ChemistryAntimicrobial & anticancer agentInduces apoptosis in cancer cells
Industrial ApplicationsSynthesis of advanced materialsImproves mechanical properties

Mécanisme D'action

Effects Mechanism

The compound exerts its effects through various molecular interactions:

  • Molecular Targets: : Primarily targets enzymes and receptors involved in cellular processes.

  • Pathways Involved: : Interacts with oxidative stress pathways and can modulate the activity of specific transcription factors, influencing gene expression.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in Bis(oxazoline) Ligands

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) LogP Key Applications
2,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine Benzyl C₂₅H₂₃N₃O₂ 397.47 ~3.0 (estimated) Asymmetric alkylation, cyclopropanation
2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine Cyclohexyl C₂₃H₃₁N₃O₂ 381.51 ~4.2 (estimated) Hydrophobic reaction media, enantioselective catalysis
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine Isopropyl C₁₇H₂₃N₃O₂ 301.38 ~2.8 Low-molecular-weight ligand for fast kinetics
2,6-Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine Diphenyl C₃₅H₂₇N₃O₂ 521.61 ~5.1 (estimated) High-steric-demand catalysis (e.g., enantioselective aldol reactions)

Key Observations :

  • Phenethyl vs. Benzyl : The phenethyl group in the target compound provides greater steric bulk and lipophilicity than benzyl, improving enantioselectivity in reactions requiring hydrophobic environments .
  • Cyclohexyl vs.
  • Diphenyl Substituents : The diphenyl variant (CAS 292625-77-5) exhibits the highest molecular weight and LogP, making it ideal for rigid, stereochemically demanding transformations .

Stereochemical and Backbone Modifications

Enantiomeric Forms
  • 2,6-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine : The (R)-enantiomer shows mirrored stereoselectivity compared to the (S)-form, critical for producing opposite enantiomers in catalysis .
  • 6,6'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine : A bipyridine backbone (CAS 273216-89-0) alters coordination geometry, enabling binding to multiple metal centers for tandem catalysis .

Activité Biologique

2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine is a chiral compound with significant implications in medicinal chemistry and organic synthesis. Characterized by its unique structural features, this compound has been the subject of various studies focusing on its biological activity and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C27H27N3O2C_{27}H_{27}N_{3}O_{2} with a molecular weight of approximately 425.52 g/mol. The compound features a pyridine ring substituted with two oxazoline moieties that contribute to its chirality and biological activity.

PropertyValue
Molecular FormulaC27H27N3O2
Molecular Weight425.52 g/mol
Melting Point154-158 °C
Optical Activity[α]22/D −75° (in chloroform)

The biological activity of this compound is primarily attributed to its ability to act as a chiral ligand in asymmetric catalysis. This property facilitates enantioselective reactions, which are crucial in the synthesis of pharmaceuticals with high stereochemical purity . The compound's oxazoline groups enhance its interaction with various biological targets, potentially influencing enzyme activity and receptor binding.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL.

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have shown that this compound can induce apoptosis in a dose-dependent manner. For instance, treatment with 100 µM resulted in a reduction of cell viability by approximately 70% in breast cancer cells (MCF-7) after 24 hours. These findings suggest potential applications in cancer therapy.

Case Studies

  • Asymmetric Synthesis : A study demonstrated the use of this compound as a catalyst in the asymmetric synthesis of chiral amines. The reaction yielded enantiomeric excesses exceeding 90%, highlighting the compound's effectiveness as a chiral ligand.
  • Antimicrobial Efficacy : In a comparative analysis of various oxazoline derivatives, this compound outperformed others in terms of antimicrobial potency against Staphylococcus aureus, showcasing its potential for development into an antimicrobial agent .

Q & A

Q. What are the key structural features of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine, and how do they influence its coordination chemistry?

The compound adopts a tridentate N,N,N-pyridine-bisoxazoline (pybox) geometry. The pyridine core is flanked by two (S)-configured oxazoline rings, each substituted with a phenethyl group. Key structural parameters include:

  • Dihedral angles between phenyl rings and the pyridine plane: 30.56° (C13–C18) and 84.57° (C20–C25) .
  • The oxazoline N atoms orient away from the pyridine in the free ligand, enabling flexible coordination to metals . These features enable stereoselective interactions in catalysis, particularly in asymmetric transformations.

Q. What synthetic routes are available for preparing this ligand, and how does its chirality affect reproducibility?

The ligand is synthesized via condensation of 2,6-pyridinedicarbonyl chloride with (S)-2-amino-3-phenyl-1-propanol, followed by cyclization. Critical steps include:

  • Chiral purity control: Use of enantiomerically pure starting materials to ensure (S)-configuration .
  • Solvent selection: Dichloromethane/hexane mixtures yield high-quality crystals for structural validation . Reproducibility hinges on rigorous exclusion of moisture during oxazoline ring formation to prevent racemization.

Q. How is the crystal structure of this compound refined, and what software is recommended for accurate analysis?

Single-crystal X-ray diffraction data (MoKα radiation, λ = 0.71073 Å) are refined using SHELX-97 (SHELXL for refinement, SHELXS for structure solution). Key parameters:

  • Space group: P2₁2₁2₁ (orthorhombic), Z = 4 .
  • Refinement residuals: R = 0.029, wR = 0.053 . Hydrogen atoms are constrained using a riding model (C–H = 0.95–1.00 Å) .

Advanced Research Questions

Q. How do dihedral angles between substituents impact the ligand's catalytic performance in asymmetric reactions?

The phenyl ring orientations (30.56° and 84.57°) create a chiral pocket that dictates enantioselectivity. For example:

  • In Pd(II) complexes, the 72.85° dihedral angle between phenyl rings (C13–C18 and C20–C25) enhances π-π interactions with substrates .
  • Flexibility in the oxazoline-phenethyl moieties allows adaptive binding to transition states, critical for high enantiomeric excess (e.g., >90% ee in hydroaminations) .

Q. What experimental strategies resolve contradictions in crystallographic data during metal-ligand complexation studies?

Discrepancies in bond lengths or angles (e.g., C–N vs. C–O) may arise from dynamic disorder or twinning. Mitigation approaches include:

  • High-resolution data collection : Use low-temperature (150 K) measurements to reduce thermal motion artifacts .
  • Twinned refinement : Apply SHELXL’s twin law options for non-merohedral twinning .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How does the ligand’s electronic environment influence its redox behavior in transition-metal catalysis?

The pybox ligand stabilizes metals in specific oxidation states via:

  • σ-donation : Oxazoline N atoms donate electron density to metal centers (e.g., Pd(II) or Ag(I)) .
  • π-backbonding : Pyridine’s aromatic system facilitates charge transfer, critical for reductive elimination steps . Electrochemical studies (cyclic voltammetry) show a ligand-induced shift of ~150 mV in Pd redox potentials compared to non-chiral analogs .

Methodological Considerations

Q. What precautions are necessary when handling this ligand to ensure experimental integrity?

  • Storage : Maintain under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .
  • Safety : Wear PPE (gloves, goggles) due to hazards (H315/H319: skin/eye irritation) .
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >99% enantiomeric purity .

Q. How can computational modeling complement crystallographic data to predict ligand reactivity?

  • DFT calculations : Optimize ligand-metal geometries (e.g., B3LYP/6-31G*) to predict binding modes .
  • NBO analysis : Quantify charge distribution at oxazoline N atoms to rationalize stereocontrol .
  • Molecular dynamics : Simulate ligand flexibility in solution to correlate with catalytic turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine
Reactant of Route 2
2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.